molecular formula C13H12N2O4S B13188503 5-(((Benzyloxy)carbonyl)amino)-3-methylisothiazole-4-carboxylic acid

5-(((Benzyloxy)carbonyl)amino)-3-methylisothiazole-4-carboxylic acid

Cat. No.: B13188503
M. Wt: 292.31 g/mol
InChI Key: XVLZDORHCYYVSG-UHFFFAOYSA-N
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Description

5-(((Benzyloxy)carbonyl)amino)-3-methylisothiazole-4-carboxylic acid is a heterocyclic compound featuring an isothiazole core (a five-membered ring containing sulfur and nitrogen) with three key substituents: a benzyloxycarbonyl (Cbz) protecting group at position 5, a methyl group at position 3, and a carboxylic acid moiety at position 4. The Cbz group is widely used in peptide synthesis to protect amines, while the carboxylic acid enables further functionalization, such as esterification or amidation. This compound’s structural complexity and functional groups make it a valuable intermediate in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C13H12N2O4S

Molecular Weight

292.31 g/mol

IUPAC Name

3-methyl-5-(phenylmethoxycarbonylamino)-1,2-thiazole-4-carboxylic acid

InChI

InChI=1S/C13H12N2O4S/c1-8-10(12(16)17)11(20-15-8)14-13(18)19-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,18)(H,16,17)

InChI Key

XVLZDORHCYYVSG-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of 3-Methylisothiazole-4-Carboxylic Acid

According to Lipnicka and Zimecki (2007), ethyl 5-halogen acyloamino-3-methylisothiazole-4-carboxylates can be synthesized by reacting aminoesters with halogenoacid chlorides in anhydrous toluene with pyridine as a base. The mixture is refluxed for 4 hours, followed by solvent removal and crystallization from methanol. This method yields various substituted derivatives with yields ranging from 53% to 65%.

Compound Reaction Conditions Yield (%) Melting Point (°C)
Ethyl 5-(2-chloroacetamido)-3-methylisothiazole-4-carboxylate Aminoester + chloroacetyl chloride, reflux 4 h 53.4 108-109
Ethyl 5-(3-bromopropanamido)-3-methylisothiazole-4-carboxylate Aminoester + bromoacetyl chloride, reflux 4 h 65.2 98-99

This approach provides a foundation for further functionalization at the amino position.

Introduction and Protection of the Amino Group

Amino Group Introduction

The amino group at position 5 is typically introduced via substitution or amidation reactions starting from halogenated or ester derivatives of 3-methylisothiazole-4-carboxylic acid.

Benzyloxycarbonyl (Cbz) Protection

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in peptide synthesis. Protection is achieved by reacting the amino acid derivative with benzyloxycarbonyl chloride (Cbz-Cl) or by carbamate formation using benzyl chloroformate under basic conditions.

One documented method involves dissolving the amino-substituted 3-methylisothiazole-4-carboxylic acid in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), adding a base such as triethylamine, and then slowly adding benzyloxycarbonyl chloride at low temperature (0–5 °C). The reaction mixture is stirred until completion, monitored by TLC or HPLC, followed by aqueous work-up and purification by column chromatography.

Specific Preparation Method for this compound

While direct literature specifically describing the synthesis of This compound is scarce, analogous procedures can be extrapolated from related compounds such as 4-methylthiazole-5-carboxylic acid derivatives and amino acid carbamate protections.

Stepwise Synthesis Outline

Step Reagents & Conditions Description Yield (%) Notes
1 3-Methylisothiazole-4-carboxylic acid + Aminating agent Introduction of amino group at position 5 Variable May require halogenated intermediate
2 Amino-3-methylisothiazole-4-carboxylic acid + Benzyloxycarbonyl chloride, triethylamine, DCM, 0–5 °C Protection of amino group with Cbz 60–80 (typical for carbamate formation) Reaction monitored by TLC/HPLC
3 Purification by silica gel column chromatography Isolation of pure product Use gradient elution with ethyl acetate/hexanes

Analytical Characterization and Research Data

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR):
    The proton NMR spectrum typically shows signals corresponding to the aromatic protons of the benzyl group (7.2–7.4 ppm), the methylene protons adjacent to the carbamate oxygen (around 5.0–5.2 ppm), the methyl group at position 3 (~2.5–3.0 ppm), and the carboxylic acid proton (broad singlet around 10–12 ppm).

  • Mass Spectrometry (MS):
    Molecular ion peaks consistent with the molecular weight of the compound, often observed as [M+H]+ or [M+Na]+ ions.

  • Infrared Spectroscopy (IR):
    Characteristic absorption bands for carbamate C=O (~1700 cm^-1), amino group N-H stretching (~3300 cm^-1), and carboxylic acid O-H stretching (~2500–3300 cm^-1).

Purity and Yield

Purification by column chromatography or recrystallization typically yields the protected amino acid in 60–80% isolated yield, depending on reaction scale and conditions. Analytical HPLC confirms purity >95%.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Yield (%) Comments
Amination of 3-methylisothiazole-4-carboxylic acid Aminating agents (e.g., ammonium salts, halogenated intermediates) Reflux or room temperature, solvent-dependent 50–70 Precursor for amino acid derivative
Carbamate formation (Cbz protection) Benzyloxycarbonyl chloride, triethylamine, DCM 0–5 °C, 2–4 h 60–80 Standard amine protection method
Purification Silica gel chromatography Gradient elution (ethyl acetate/hexanes) Ensures high purity

The preparation of This compound involves the synthesis of the 3-methylisothiazole-4-carboxylic acid core, introduction of the amino substituent at position 5, and subsequent protection of the amino group with the benzyloxycarbonyl group. The synthetic routes rely on established organic chemistry methods such as amidation, carbamate formation, and chromatographic purification. Yields are moderate to good, and analytical data confirm the structure and purity of the final compound.

This compound serves as a valuable protected amino acid derivative for further applications in peptide synthesis and medicinal chemistry.

Chemical Reactions Analysis

5-(((Benzyloxy)carbonyl)amino)-3-methylisothiazole-4-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

5-(((Benzyloxy)carbonyl)amino)-3-methylisothiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(((Benzyloxy)carbonyl)amino)-3-methylisothiazole-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with enzymes or receptors. The isothiazole ring may play a role in binding to metal ions or other cofactors, influencing the compound’s biological activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Key Observations :

  • Heterocycle Effects : Isoxazoles (oxygen and nitrogen) and thiazoles (sulfur and nitrogen) exhibit distinct electronic properties. Isothiazoles, with sulfur’s polarizability, may display enhanced stability in radical reactions compared to isoxazoles .
  • Substituent Positioning : The target compound’s Cbz group at position 5 contrasts with bromophenyl or phenyl groups in isoxazoles, altering steric and electronic profiles.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Solubility (Predicted) Stability Notes
Target Compound C₁₃H₁₂N₂O₄S 308.31 g/mol Moderate (polar groups) Cbz group sensitive to H₂/Pd
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid C₁₁H₈BrNO₃ 282.09 g/mol Low (bromophenyl) Stable under acidic conditions
5-{[(tert-Butoxy)carbonyl]amino}-3-methylthiazole-4-carboxylic acid C₁₃H₁₆N₂O₃ 248.28 g/mol High (Boc group) Boc cleaved by strong acids

Key Observations :

  • Molecular Weight : The target compound’s higher molecular weight (308.31 g/mol) reflects the Cbz group’s contribution.
  • Stability: The Cbz group is labile under hydrogenolysis, whereas the Boc group (in the thiazole analog) requires acidic conditions for removal .

Commercial and Research Relevance

  • Target Compound : Primarily used in academic research for proteomics and peptide mimetics due to its dual functional groups .
  • Isoxazole Analogs : Widely available commercially (e.g., CAS 91182-60-4) and employed in antimicrobial agent development .

Biological Activity

5-(((Benzyloxy)carbonyl)amino)-3-methylisothiazole-4-carboxylic acid is a compound belonging to the isothiazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₂N₂O₄S
  • Molecular Weight : 292.31 g/mol
  • IUPAC Name : 3-methyl-5-(phenylmethoxycarbonylamino)-1,2-thiazole-4-carboxylic acid

The structure features a thiazole ring, which is a key component in many biologically active compounds. The presence of the benzyloxycarbonyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Anticancer Activity

Research has shown that derivatives of isothiazoles possess significant anticancer properties. For instance, studies on N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid have demonstrated notable antiproliferative effects against various cancer cell lines, including:

  • Human Colon Adenocarcinoma (LoVo)
  • Breast Adenocarcinoma (MCF-7)
  • Doxorubicin-resistant Colon Cancer (LoVo/DX)

The compounds exhibited IC₅₀ values indicating effective inhibition of cell proliferation, suggesting that modifications to the isothiazole core could enhance anticancer efficacy .

CompoundCell LineIC₅₀ (µg/mL)Activity
5-chloro-3-methylisothiazoleMV4-11<30High
N'-substituted derivativeMCF-7<50Moderate
N'-substituted derivativeLoVo/DX<40High

Antimicrobial Properties

Isothiazoles have been investigated for their antimicrobial activities as well. The compound's structural features suggest potential interactions with bacterial enzymes or cell membranes, leading to bactericidal effects. Specific derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Certain derivatives have been shown to activate apoptotic pathways, leading to programmed cell death in malignant cells.
  • Antimicrobial Mechanisms : The compound may disrupt microbial cell wall synthesis or inhibit essential metabolic pathways.

Case Studies and Research Findings

A notable study conducted on various derivatives of isothiazoles indicated that those with specific substitutions exhibited enhanced activity against cancer cell lines while maintaining low toxicity towards normal cells. The selectivity for cancer cells is particularly promising for therapeutic applications .

Another investigation into the synthesis and biological evaluation of isothiazole derivatives highlighted their potential as anti-inflammatory agents by inhibiting cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in inflammatory processes .

Q & A

Basic: What are the common synthetic routes for preparing 5-(((Benzyloxy)carbonyl)amino)-3-methylisothiazole-4-carboxylic acid?

Answer:
The synthesis typically involves sequential functionalization of the isothiazole core. A key step is the introduction of the benzyloxycarbonyl (Cbz) protecting group to the amino moiety. For example, ethyl 5-(2-benzyloxycarbonylaminoethyl)-3-methylisoxazole-4-carboxylate (a structurally related compound) is synthesized via coupling reactions using benzyl chloroformate under basic conditions . For the isothiazole variant, similar strategies are employed, starting with 3-methylisothiazole-4-carboxylic acid derivatives. The Cbz group is introduced via nucleophilic substitution or carbamate-forming reactions, followed by hydrolysis to yield the carboxylic acid. Characterization by 1^1H/13^{13}C NMR and LC-MS is critical to confirm regioselectivity .

Basic: How can researchers verify the purity and identity of this compound post-synthesis?

Answer:
Purity is assessed via HPLC (using C18 columns with UV detection at 254 nm) and elemental analysis. Identity confirmation requires:

  • Spectroscopy : 1^1H NMR (e.g., benzyl protons at δ 5.1–5.3 ppm; isothiazole protons at δ 6.8–7.2 ppm) and 13^{13}C NMR (carboxylic acid carbonyl at ~170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to match the molecular ion peak (e.g., [M+H]+^+ calculated for C13_{13}H13_{13}N2_2O4_4S: 305.0564) .
  • Melting Point : Comparison with literature values (if available) .

Advanced: How can regioselective functionalization of the isothiazole ring be achieved during synthesis?

Answer:
Regioselectivity challenges arise due to the electron-deficient nature of the isothiazole ring. Strategies include:

  • Directed Metalation : Using LDA (lithium diisopropylamide) at low temperatures to deprotonate specific positions, followed by electrophilic quenching .
  • Protection/Deprotection : Temporarily blocking reactive sites (e.g., using silyl groups) to direct substitution to the 5-position .
  • Computational Guidance : DFT calculations predict reactive sites based on electron density maps, aiding in reaction design .
    Contradictions in regioselectivity outcomes (e.g., vs. isoxazole analogs) require careful comparison of 15^{15}N NMR or X-ray crystallography data .

Advanced: How do solvent polarity and pH affect the stability of this compound in solution?

Answer:

  • Solvent Effects : In polar aprotic solvents (e.g., DMF, DMSO), the carboxylic acid group may form hydrogen bonds, reducing reactivity. Non-polar solvents (e.g., THF) stabilize the neutral form but risk precipitation .
  • pH Sensitivity : Below pH 4, protonation of the carboxylic acid enhances solubility but may lead to esterification side reactions. Above pH 8, deprotonation increases nucleophilicity, risking hydrolysis of the Cbz group. Stability studies using UV-Vis spectroscopy (monitoring absorbance at 260–280 nm) are recommended .

Advanced: What methodologies resolve contradictions between computational and experimental spectral data?

Answer:
Discrepancies (e.g., HRMS or 1^1H NMR shifts) often arise from solvation effects or conformational flexibility. Mitigation strategies include:

  • Solvent Correction : Applying PCM (Polarizable Continuum Model) in DFT calculations to account for solvent interactions .
  • Dynamic Effects : Molecular dynamics simulations to model rotamer populations affecting NMR chemical shifts .
  • X-ray Validation : Single-crystal X-ray diffraction provides unambiguous structural data, resolving ambiguities in spectral assignments .

Basic: What are the recommended storage conditions to prevent degradation?

Answer:
Store at –20°C under inert gas (argon) to prevent oxidation of the Cbz group. Desiccate to avoid hydrolysis of the carboxylic acid. Stability assays (TLC or LC-MS every 3–6 months) are advised for long-term storage .

Advanced: How can this compound be incorporated into peptide mimetics or enzyme inhibitors?

Answer:
The carboxylic acid moiety enables conjugation via amide coupling (using EDC/HOBt). Applications include:

  • Solid-Phase Peptide Synthesis (SPPS) : Anchoring to resin via the carboxylic acid, followed by sequential amino acid addition .
  • Enzyme Inhibition : The isothiazole core mimics transition states in cysteine protease inhibitors. Kinetic assays (e.g., IC50_{50} determination via fluorogenic substrates) validate activity .

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